molecular formula C12H15N7O B6786045 N-(4-cyclopropyl-1,2,4-triazol-3-yl)-6-methyl-2-(methylamino)pyrimidine-4-carboxamide

N-(4-cyclopropyl-1,2,4-triazol-3-yl)-6-methyl-2-(methylamino)pyrimidine-4-carboxamide

Cat. No.: B6786045
M. Wt: 273.29 g/mol
InChI Key: KLLQJNNHLQHRAA-UHFFFAOYSA-N
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Description

N-(4-cyclopropyl-1,2,4-triazol-3-yl)-6-methyl-2-(methylamino)pyrimidine-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a triazole ring, a pyrimidine ring, and a carboxamide group, which contribute to its diverse reactivity and functionality.

Properties

IUPAC Name

N-(4-cyclopropyl-1,2,4-triazol-3-yl)-6-methyl-2-(methylamino)pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N7O/c1-7-5-9(16-11(13-2)15-7)10(20)17-12-18-14-6-19(12)8-3-4-8/h5-6,8H,3-4H2,1-2H3,(H,13,15,16)(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLLQJNNHLQHRAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC)C(=O)NC2=NN=CN2C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-cyclopropyl-1,2,4-triazol-3-yl)-6-methyl-2-(methylamino)pyrimidine-4-carboxamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving a hydrazine derivative and an appropriate nitrile.

    Pyrimidine Ring Construction: The pyrimidine ring is often constructed through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

    Coupling of the Triazole and Pyrimidine Rings: This step involves the formation of a bond between the triazole and pyrimidine rings, typically through a nucleophilic substitution reaction.

    Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction, often using an amine and a carboxylic acid derivative.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylamino group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the triazole ring, potentially leading to ring-opening or hydrogenation products.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine ring, where halogen atoms can be replaced by various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are often employed under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while substitution reactions could produce a variety of substituted pyrimidine derivatives.

Scientific Research Applications

N-(4-cyclopropyl-1,2,4-triazol-3-yl)-6-methyl-2-(methylamino)pyrimidine-4-carboxamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-cyclopropyl-1,2,4-triazol-3-yl)-6-methyl-2-(methylamino)pyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and pyrimidine rings can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions, which can modulate the activity of these targets. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-phenyl-1,2,4-triazol-3-yl)-6-methyl-2-(methylamino)pyrimidine-4-carboxamide
  • N-(4-methyl-1,2,4-triazol-3-yl)-6-methyl-2-(methylamino)pyrimidine-4-carboxamide
  • N-(4-ethyl-1,2,4-triazol-3-yl)-6-methyl-2-(methylamino)pyrimidine-4-carboxamide

Uniqueness

N-(4-cyclopropyl-1,2,4-triazol-3-yl)-6-methyl-2-(methylamino)pyrimidine-4-carboxamide is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.

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